molecular formula C9H6N2O B1377036 6-Hydroxy-1H-indole-2-carbonitrile CAS No. 1092350-96-3

6-Hydroxy-1H-indole-2-carbonitrile

Cat. No. B1377036
CAS RN: 1092350-96-3
M. Wt: 158.16 g/mol
InChI Key: KKXFSKMEYLTTAH-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-2-carbonitrile is a compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile and its derivatives is a topic of ongoing research. For instance, one study discusses the synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . Another study presents the synthesis of new highly functionalized 1H-indole-2-carbonitriles .


Molecular Structure Analysis

The InChI code for 6-Hydroxy-1H-indole-2-carbonitrile is 1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-2-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.16 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Aldose Reductase Inhibition

Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the management of diabetic complications. “6-Hydroxy-1H-indole-2-carbonitrile” could potentially serve as a scaffold for developing new ALR2 inhibitors .

Synthesis of Novel Substituted 2-Cyanoindoles

The compound can be used in the synthesis of novel substituted 2-cyanoindoles, which are valuable in medicinal chemistry for their diverse biological activities. This synthesis often involves cross-coupling reactions of indole derivatives .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies and screenings against HIV strains suggest that “6-Hydroxy-1H-indole-2-carbonitrile” could be modified to enhance its efficacy against HIV-1 and HIV-2 .

Cycloaddition Reactions

Indoles are versatile building blocks in cycloaddition reactions, which are crucial in creating complex organic compounds. The compound could participate in oxidative and hydrogenative dearomative [3+2] cycloaddition reactions, expanding its utility in synthetic organic chemistry .

Safety and Hazards

The safety information for 6-Hydroxy-1H-indole-2-carbonitrile includes hazard statements H302, H315, and H319 . The precautionary statements include P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 6-Hydroxy-1H-indole-2-carbonitrile may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 6-Hydroxy-1H-indole-2-carbonitrile with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities

Result of Action

Given the diverse biological activities of indole derivatives , it’s plausible that 6-Hydroxy-1H-indole-2-carbonitrile could have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

6-hydroxy-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFSKMEYLTTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857249
Record name 6-Hydroxy-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1H-indole-2-carbonitrile

CAS RN

1092350-96-3
Record name 6-Hydroxy-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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